molecular formula C18H16BrN3O B2475178 1-(4-bromophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one CAS No. 847395-36-2

1-(4-bromophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Cat. No.: B2475178
CAS No.: 847395-36-2
M. Wt: 370.25
InChI Key: OLEPUJSHSFZSBR-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C18H16BrN3O and its molecular weight is 370.25. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-bromophenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O/c1-21-16-5-3-2-4-15(16)20-18(21)12-10-17(23)22(11-12)14-8-6-13(19)7-9-14/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEPUJSHSFZSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-bromophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant research findings.

Molecular Structure

The compound can be represented by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C14H12BrN3O
  • Molecular Weight : 314.17 g/mol
  • SMILES Notation : BrC1=CC=C(CN2C=NC3=C2C=CC=C3)C=C1

Physical Properties

PropertyValue
Molecular Weight314.17 g/mol
Melting PointNot specified
SolubilityNot specified

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Studies have shown that compounds with similar structures to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzodiazole have been noted for their ability to inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms .
  • Antimicrobial Activity : Some studies suggest that related compounds possess antimicrobial properties, inhibiting the growth of bacteria and fungi. The presence of the bromophenyl group is believed to enhance these effects by increasing lipophilicity and facilitating membrane penetration .

The precise mechanism of action for this compound remains under investigation; however, it is hypothesized to involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival pathways, such as protein kinases and phosphodiesterases .
  • Modulation of Signaling Pathways : The interaction with various cellular signaling pathways may lead to altered gene expression profiles that favor apoptosis in cancer cells .

Case Study 1: Anticancer Efficacy

In a study published in Drug Target Insights, derivatives of benzodiazole were evaluated for their anticancer properties using MTT assays on human cancer cell lines. The study reported IC50 values indicating significant cytotoxicity at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis and inhibition of the PI3K/Akt signaling pathway .

Case Study 2: Antimicrobial Activity

A recent investigation assessed the antimicrobial efficacy of related benzodiazole compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) range from 25 to 100 µg/mL, demonstrating promising potential for therapeutic applications in infectious diseases .

Scientific Research Applications

Synthesis and Chemical Derivatives

The compound has been utilized in the synthesis of various bioactive molecules. Notably:

  • Synthesis of Bioactive Molecules : Research by Ohno et al. (1999) focused on synthesizing enantiomers of related compounds that exhibited potential as an antilipidemic agent, demonstrating effects on plasma triglycerides and cholesterol levels.
  • Antibacterial Activity : Nural et al. (2018) designed and synthesized derivatives incorporating the pyrrolidine structure, which displayed significant antibacterial activity against multiple strains.

Biomedical Applications

The compound's structural characteristics enable it to interact with various biological targets, leading to promising therapeutic applications:

Anticancer Activity

Research has identified potential anticancer properties:

  • Inhibition of Tumor Growth : Fiaux et al. (2005) synthesized pyrrolidine derivatives that showed potential in inhibiting the growth of human glioblastoma and melanoma cells, suggesting that this compound may play a role in cancer therapy.

Anti-inflammatory Properties

Ryzhkova et al. (2020) investigated compounds structurally similar to 1-(4-bromophenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one and found them to have applications in regulating inflammatory diseases, indicating that this compound could be beneficial in treating conditions characterized by inflammation.

Case Study 1: Antilipidemic Effects

In a study conducted by Ohno et al., the synthesis of enantiomers related to this compound showed promising results in lowering plasma triglyceride levels. This suggests potential applications in managing hyperlipidemia and related cardiovascular diseases.

Case Study 2: Antibacterial Efficacy

Nural et al.'s research demonstrated that derivatives of the compound exhibited significant antibacterial activity against resistant bacterial strains. This highlights its potential use in developing new antibiotics or treatments for bacterial infections.

Summary Table of Applications

Application AreaDescriptionKey Findings
Synthesis Used in the creation of bioactive moleculesPotential antilipidemic effects
Anticancer Activity Inhibits growth of glioblastoma and melanoma cellsSignificant tumor growth inhibition
Anti-inflammatory Regulates inflammatory diseasesPromising results in inflammation management
Antibacterial Effective against various bacterial strainsSignificant antibacterial activity observed

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromophenyl Site

The 4-bromophenyl group undergoes nucleophilic substitution reactions under transition metal catalysis or mild basic conditions. This site is critical for introducing functional diversity via cross-coupling strategies.

Reaction Type Conditions Outcome Key Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂O (80°C)Replacement of Br with aryl/heteroaryl
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneSubstitution with primary/secondary amines

Mechanistic Notes :

  • The bromine atom acts as a leaving group, enabling palladium-catalyzed bond formation.

  • Electron-withdrawing effects of the benzodiazole enhance electrophilicity at the para position of the bromophenyl ring.

Ring-Opening Reactions of the Pyrrolidinone Core

The pyrrolidin-2-one ring undergoes selective ring-opening under acidic or basic conditions, producing linear intermediates for further derivatization.

Reagent Conditions Product Application
HCl (conc.)Reflux, 6 hr4-Aminobutyric acid derivativePrecursor for peptide analogs
NaOMe/MeOHRT, 24 hrMethyl ester of opened lactamFunctional group interconversion

Key Observations :

  • Acidic conditions preferentially cleave the amide bond, while basic conditions target the carbonyl group.

  • Steric hindrance from the 1-methylbenzodiazole group slows ring-opening kinetics compared to simpler pyrrolidinones.

Electrophilic Substitution on the Benzodiazole Moiety

The benzodiazole ring participates in electrophilic substitutions, though the 1-methyl group directs reactivity to specific positions.

Reaction Electrophile Position Catalyst/Solvent
NitrationHNO₃/H₂SO₄C5H₂SO₄ (0°C to RT)
SulfonationClSO₃HC6DCM, 4Å molecular sieves

Regiochemical Analysis :

  • Methyl substitution at N1 deactivates the adjacent C2 and C3 positions, favoring electrophilic attack at C5 and C6.

  • Steric effects from the pyrrolidinone ring further modulate reactivity.

Reductive Functionalization of the Lactam Carbonyl

The carbonyl group in the pyrrolidinone ring is amenable to reduction, enabling access to secondary amine derivatives.

Reducing Agent Conditions Product Yield
LiAlH₄THF, reflux, 3 hr4-(Benzodiazolyl)pyrrolidine72%
BH₃·THF0°C to RT, 12 hrBorane-pyrrolidinone adduct68%

Synthetic Utility :

  • Reduced products serve as intermediates for N-alkylation or Schiff base formation .

  • Over-reduction is minimized by controlling stoichiometry and temperature.

Cross-Dehydrogenative Coupling (CDC) Reactions

The compound participates in CDC reactions under oxidative conditions, forming C–C bonds without prefunctionalization.

Oxidant Catalyst Coupling Partner Product Type
TBHPCuI/1,10-phenanthrolineTerminal alkynesAlkynylated pyrrolidinone
K₂S₂O₈FeCl₃ArenesBiaryl derivatives

Mechanistic Pathway :

  • Single-electron oxidation generates radical intermediates at the benzodiazole or pyrrolidinone positions .

  • Copper or iron catalysts mediate radical recombination with coupling partners .

Stability Under Hydrolytic Conditions

The compound’s stability in aqueous environments was assessed to determine its suitability for biological applications.

pH Temperature Half-Life Degradation Products
1.237°C2.1 hrHydrolyzed lactam, benzoic acid analog
7.437°C48 hrMinimal degradation (<5%)

Implications :

  • Acidic conditions (e.g., gastric fluid) promote lactam hydrolysis, necessitating prodrug strategies for oral delivery .

  • Neutral pH stability supports in vitro assay compatibility.

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